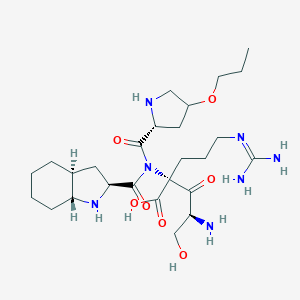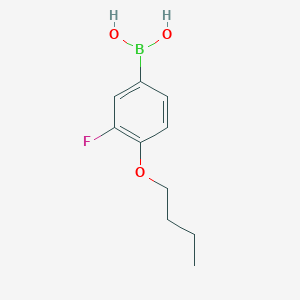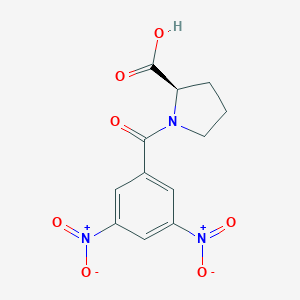
2-二甲氨基芬戈莫德
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dimethylamino Fingolimod is a synthetic compound used in scientific research for its potential therapeutic applications. It is a derivative of Fingolimod, a drug approved by the FDA for the treatment of multiple sclerosis. 2-Dimethylamino Fingolimod has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in various diseases.
科学研究应用
多发性硬化症 (MS) 管理
2-二甲氨基芬戈莫德主要因其在管理复发缓解型多发性硬化症 (RRMS) 中的作用而闻名。 它作为一种免疫调节剂,通过将淋巴细胞隔离在淋巴结中而发挥作用,从而阻止它们参与针对中枢神经系统的自身免疫攻击,而这种攻击是 MS 的特征 .
中枢神经系统 (CNS) 损伤
研究表明,2-二甲氨基芬戈莫德可能有助于 CNS 损伤的恢复。 它已被证明可以促进 AQP4 极化并支持脑脊液系统的功能恢复,脑脊液系统对于清除大脑中的代谢废物至关重要,这可能改善弥漫性脑损伤后的预后 .
阿尔茨海默病 (AD)
在阿尔茨海默病中,2-二甲氨基芬戈莫德已显示出潜在的治疗益处。 它可能抑制淀粉样蛋白-β (Aβ) 的分泌和沉积,抑制细胞凋亡,并增强脑源性神经营养因子 (BDNF) 的产生,从而解决 AD 发病机制的关键方面 .
帕金森病 (PD)
该化合物在帕金森病小鼠模型中显示出神经保护作用。 它似乎可以减少多巴胺能神经元的丢失并减轻纹状体多巴胺水平的下降,这表明它在 PD 治疗策略中可能发挥作用 .
癫痫症
在癫痫症的背景下,特别是颞叶癫痫 (TLE),2-二甲氨基芬戈莫德已表现出抗癫痫发生和抗惊厥作用。 它可能减少慢性癫痫发作的活动,并具有神经保护和抗神经胶质化作用,减少细胞毒性 T 细胞浸润 .
癌症治疗
新兴证据表明,2-二甲氨基芬戈莫德可能在癌症治疗中发挥作用。 它在各种体外和体内癌症模型中显示出疗效,可能是通过抑制鞘氨醇激酶 1 而实现的,鞘氨醇激酶 1 是一种与癌症进展相关的原癌基因。 它的抗癌特性也可能归因于对几个其他分子靶点的作用,使其成为肿瘤学药物再利用的候选药物 .
作用机制
Target of Action
2-Dimethylamino Fingolimod, also known as Fingolimod, primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), influencing the movement and function of lymphocytes .
Mode of Action
Fingolimod acts by modulating S1PRs. The active metabolite of Fingolimod, Fingolimod-phosphate, binds to these receptors, leading to a range of pharmacological effects . It reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation . In addition to its effects on S1PRs, Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels .
Biochemical Pathways
Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, leading to changes in the balance of signaling sphingolipids . It also activates protein phosphatase 2A (PP2A) and induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . Furthermore, it influences macrophages M1/M2 shift and enhances BDNF expression .
Pharmacokinetics
Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .
Result of Action
Fingolimod’s action results in improved outcomes in multiple sclerosis (MS) and other diseases. It has also shown potential therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Action Environment
The action of Fingolimod can be influenced by various environmental factors. For instance, its interaction with S1PRs in a variety of tissues largely accounts for the reported adverse effects . Moreover, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment .
未来方向
The evolving understanding of fingolimod’s MOA has provided strategies for developing next-generation compounds with superior attributes, suggesting new ways to target S1P as well as other LP receptor modulators for novel therapeutics in the CNS and other organ systems . Fingolimod’s development portends future success with multiple next-generation agents in relapsing and progressive forms of MS and possibly other central nervous system (CNS) and non-CNS therapeutic areas .
生化分析
Biochemical Properties
2-Dimethylamino Fingolimod interacts with various enzymes, proteins, and other biomolecules. The active metabolite of 2-Dimethylamino Fingolimod, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) .
Cellular Effects
2-Dimethylamino Fingolimod has been shown to have profound effects on various types of cells and cellular processes. It induces apoptosis, autophagy, cell cycle arrest, and enhances brain-derived neurotrophic factor (BDNF) production . It also regulates neuroinflammation and protects against N-methyl-D-aspartate (NMDA)-excitotoxicity .
Molecular Mechanism
At the molecular level, 2-Dimethylamino Fingolimod exerts its effects through several mechanisms. It modulates a range of molecular pathways deeply rooted in disease initiation or progression . It induces apoptosis and autophagy, inhibits microglial activation, and enhances BDNF expression .
Temporal Effects in Laboratory Settings
It has been shown to reduce microglial activation induced by MPTP in vivo and in 1-methyl-4-phenylpyridinium (MPP) treated BV-2 microglial cells .
Dosage Effects in Animal Models
In animal models, the effects of 2-Dimethylamino Fingolimod vary with different dosages. For instance, in a study on cognition in high-fat diet and streptozotocin-induced diabetic mice, 2-Dimethylamino Fingolimod at dosages of 0.5 mg/kg and 1 mg/kg improved M2 polarization and synaptic plasticity while ameliorating cognitive decline and neuroinflammation .
Metabolic Pathways
2-Dimethylamino Fingolimod is involved in several metabolic pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and reduces lysophosphatidic acid (LPA) plasma levels .
属性
IUPAC Name |
2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKKGSGVKAKAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

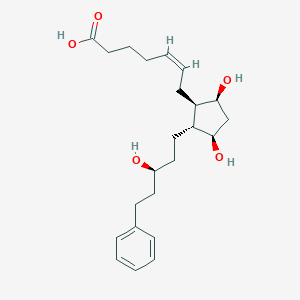
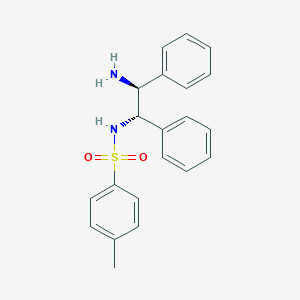

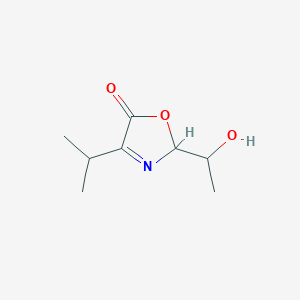
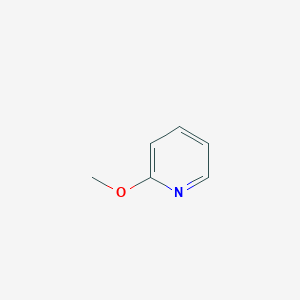
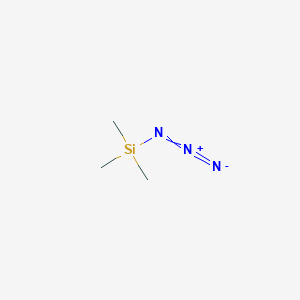

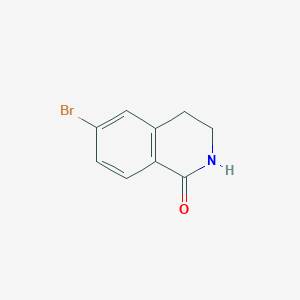
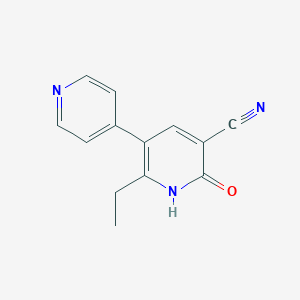
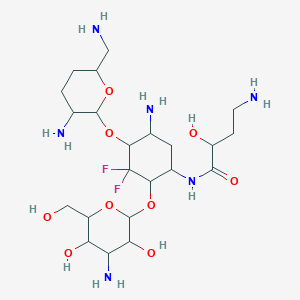
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
